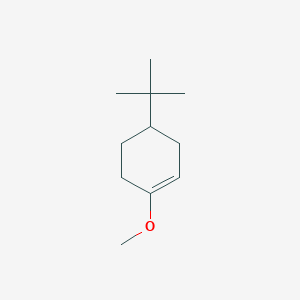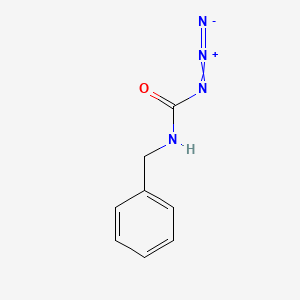
Carbamic azide, (phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic azide, (phenylmethyl)-, is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamic acid ester group attached to a phenylmethyl moiety
準備方法
Synthetic Routes and Reaction Conditions: Carbamic azide, (phenylmethyl)-, can be synthesized through several methods. One common approach involves the reaction of benzylamine with phosgene to form benzyl carbamate, which is then treated with sodium azide to yield the desired product. The reaction conditions typically involve the use of an inert atmosphere and controlled temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods: On an industrial scale, the production of carbamic azide, (phenylmethyl)-, may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate advanced purification techniques, such as recrystallization and chromatography, to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions: Carbamic azide, (phenylmethyl)-, undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Rearrangement Reactions: The compound can undergo rearrangement reactions, such as the Curtius rearrangement, to form isocyanates.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Rearrangement: Heating in the presence of a suitable catalyst.
Major Products Formed:
Substitution: Various substituted carbamates.
Reduction: Primary amines.
Rearrangement: Isocyanates, which can further react to form ureas or carbamates.
科学的研究の応用
Carbamic azide, (phenylmethyl)-, has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly as a precursor to bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of carbamic azide, (phenylmethyl)-, involves its ability to undergo nucleophilic substitution and rearrangement reactions. The azide group acts as a nucleophile, attacking electrophilic centers in other molecules. In biological systems, it may interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
類似化合物との比較
Benzyl carbamate: Similar structure but lacks the azide group.
Phenylmethyl isocyanate: Formed through the rearrangement of carbamic azide, (phenylmethyl)-.
Benzylamine: Precursor in the synthesis of carbamic azide, (phenylmethyl)-.
Uniqueness: Carbamic azide, (phenylmethyl)-, is unique due to the presence of both a carbamate and an azide group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it a valuable intermediate in organic chemistry and related fields.
特性
CAS番号 |
54680-34-1 |
|---|---|
分子式 |
C8H8N4O |
分子量 |
176.18 g/mol |
IUPAC名 |
1-benzyl-3-diazourea |
InChI |
InChI=1S/C8H8N4O/c9-12-11-8(13)10-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13) |
InChIキー |
KJTPQMLWVYDPJA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNC(=O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



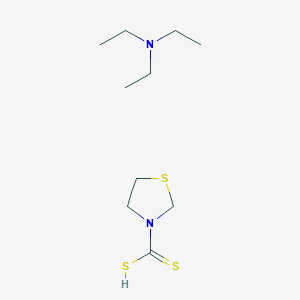
![5-[(3-Methylbut-2-en-1-yl)oxy]-2-oxo-2H-1-benzopyran-7-yl acetate](/img/structure/B14624103.png)
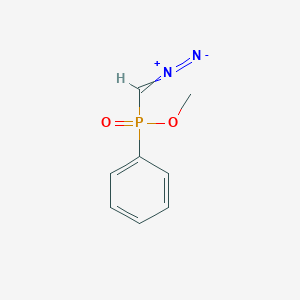
![4,4'-[(E)-Diazenediyl]bis(tetrafluoropyridine)](/img/structure/B14624124.png)
![Diethyl 2-[(tert-butylamino)methylidene]propanedioate](/img/structure/B14624134.png)
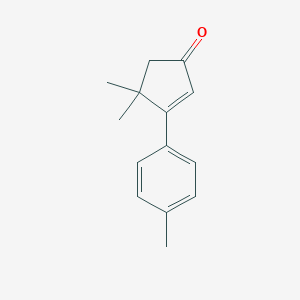
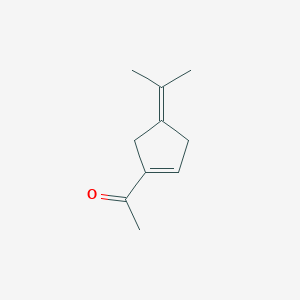

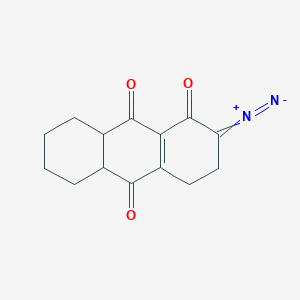
![5-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol](/img/structure/B14624155.png)


